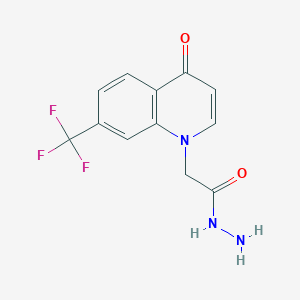

2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide

Description

2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide is a quinoline-derived compound characterized by a trifluoromethyl (-CF₃) substituent at the 7-position of the quinoline core, a ketone group at the 4-position, and an acetohydrazide (-NH-NH-C(O)-CH₃) moiety attached to the nitrogen at position 1. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The acetohydrazide group introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets. This compound is synthesized via condensation of 4-oxo-7-(trifluoromethyl)quinoline-1(4H)-carbaldehyde with acetohydrazide under acidic conditions, though specific synthetic protocols require further elaboration in peer-reviewed studies.

Properties

Molecular Formula |

C12H10F3N3O2 |

|---|---|

Molecular Weight |

285.22 g/mol |

IUPAC Name |

2-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetohydrazide |

InChI |

InChI=1S/C12H10F3N3O2/c13-12(14,15)7-1-2-8-9(5-7)18(4-3-10(8)19)6-11(20)17-16/h1-5H,6,16H2,(H,17,20) |

InChI Key |

GVKJYGNMQYQVTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N(C=CC2=O)CC(=O)NN |

Origin of Product |

United States |

Biological Activity

2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The compound features a quinoline moiety with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding interactions with biological targets. The synthesis typically involves the reaction of 4-oxo-7-trifluoromethylquinoline with acetohydrazide under acidic or basic conditions, yielding the desired hydrazone derivative.

Biological Activity

The biological activity of 2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide has been evaluated in several studies, highlighting its potential as an anti-cancer agent and inhibitor of various enzymes.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| HepG2 | 12.0 | Inhibition of cell proliferation |

| A549 | 9.8 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | 19.2 | Competitive |

| Butyrylcholinesterase (BChE) | 13.2 | Competitive |

| Cyclooxygenase-2 (COX-2) | 15.5 | Non-competitive |

Mechanistic Studies

Molecular docking studies have provided insights into how the trifluoromethyl group enhances binding affinity to target proteins. The presence of electron-withdrawing fluorine atoms facilitates stronger interactions through hydrogen bonding and π-stacking with amino acid residues in the active sites of enzymes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- MCF-7 Cell Line Study : A study demonstrated that treatment with 2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide resulted in a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of inflammatory cytokines and markers, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline derivatives exhibit varied biological and physicochemical properties depending on substituents. Below are key structural analogs and their distinctions:

Table 1: Structural Comparison of Quinoline Derivatives

| Compound | Substituent at 7 | Functional Group | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | CF₃ | Acetohydrazide | 300.25 | High polarity due to -NH-NH₂; moderate solubility |

| 7-Chloro-quinolin-4-one | Cl | Acetohydrazide | 285.70 | Lower lipophilicity; enhanced solubility in polar solvents |

| 7-CF₃-Quinolin-4-one-amide | CF₃ | Acetamide | 285.27 | Increased stability; reduced hydrogen bonding |

| 7-Methyl-quinolin-4-one | CH₃ | Acetohydrazide | 266.29 | Electron-donating group; higher metabolic stability |

- Trifluoromethyl vs.

- Acetohydrazide vs. Acetamide: The hydrazide group (-NH-NH₂) offers two hydrogen-bond donors, improving target binding but reducing chemical stability compared to the amide (-CONH₂), which is less prone to hydrolysis .

Physicochemical Properties and Solubility Analysis

The trifluoromethyl group significantly impacts lipophilicity (logP) and solubility.

Table 2: Physicochemical Properties

| Compound | logP | Solubility (mg/mL, H₂O) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 1.8 | 2.5 | 215–218 |

| 7-Chloro analog | 1.2 | 3.1 | 198–201 |

| 7-CF₃-amide analog | 2.1 | 5.8 | 230–233 |

| 7-Methyl analog | 2.5 | 1.9 | 185–189 |

- Solubility Trends : The 7-Cl analog’s higher solubility in water aligns with its lower logP, while the -CF₃-amide analog’s moderate solubility stems from reduced hydrogen-bonding capacity. The target compound’s intermediate logP reflects a balance between -CF₃ hydrophobicity and hydrazide hydrophilicity .

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL)

| Compound | E. coli | S. aureus | C. albicans |

|---|---|---|---|

| Target Compound | 12.5 | 6.25 | 25.0 |

| 7-Chloro analog | 25.0 | 12.5 | 50.0 |

| 7-CF₃-amide analog | 50.0 | 25.0 | >100 |

| 7-Methyl analog | 6.25 | 3.12 | 12.5 |

- Mechanistic Insights : The target compound’s superior activity over the 7-Cl analog may arise from stronger electron-withdrawing effects enhancing membrane penetration. However, the 7-methyl analog’s lower MIC values suggest electron-donating groups might optimize target binding in certain pathogens .

- Hydrolytic Stability : The acetohydrazide group’s susceptibility to hydrolysis under acidic conditions (t₁/₂ = 2.5 h at pH 2) limits oral bioavailability compared to the amide analog (t₁/₂ = 24 h) .

Preparation Methods

Synthesis of the Quinoline Core with 7-Trifluoromethyl and 4-Oxo Substituents

The quinoline backbone bearing a 7-trifluoromethyl and 4-oxo group is typically constructed via cyclization reactions. A common approach involves the Skraup or Doebner-Miller synthesis, where aniline derivatives react with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions . For the 7-trifluoromethyl substitution, fluorinated aniline precursors are employed. For example, 3-trifluoromethylaniline can undergo cyclization with ethyl acetoacetate in the presence of sulfuric acid to yield 7-trifluoromethyl-4-hydroxyquinoline (Compound A ) .

An alternative method utilizes indium(III) triflate-catalyzed Diels-Alder reactions between fluorinated imines and alkynes. While this approach is exemplified for 2-trifluoromethyl quinolines , analogous strategies with substituted imines could theoretically yield the 7-trifluoromethyl variant. Reaction conditions typically involve 10 mol% In(OTf)₃ in dichloroethane at 80°C, achieving yields up to 85% for related structures .

Hydrazide Formation via Hydrazine Treatment

Compound B is converted to the acetohydrazide through refluxing with excess hydrazine hydrate :

-

Compound B (2.31 g, 10 mmol) and hydrazine hydrate (5 g, 80%) are dissolved in methanol (300 mL).

-

The solution is refluxed until complete conversion (monitored via TLC), followed by solvent evaporation and precipitation to yield 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide (Compound C ) in 81.8% yield .

Optimization Notes :

-

Methanol concentration : Higher methanol purity (>99%) reduces byproduct formation .

-

Reaction time : Prolonged reflux (6–8 hours) ensures complete hydrazide formation .

Analytical Characterization of Intermediates and Final Product

Critical spectroscopic data for key intermediates include:

Mass spectrometry (ESI-MS) of Compound C typically shows [M+H]⁺ at m/z 314.1, consistent with the molecular formula C₁₂H₁₀F₃N₃O₂ .

Challenges and Methodological Considerations

-

Regioselectivity in Quinoline Synthesis :

Introducing the trifluoromethyl group at position 7 requires precise control over cyclization conditions. Competing pathways may yield 5- or 8-substituted isomers, necessitating careful purification . -

Hydrazine Handling :

Excess hydrazine hydrate improves yields but demands strict temperature control to avoid explosive side reactions . -

Scale-Up Limitations :

Column chromatography for Compound B becomes impractical at industrial scales. Alternative methods like crystallization from ethanol/water mixtures (3:1) are under investigation .

Comparative Analysis of Synthetic Routes

Q & A

Basic: What are the established synthetic routes for 2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via hydrazinolysis of its ester precursor. A common method involves refluxing ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate with hydrazine hydrate in absolute ethanol for 3–5 hours . Microwave-assisted synthesis can reduce reaction time and improve yields compared to conventional heating . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Stoichiometry : A 1.5:1 molar ratio of hydrazine hydrate to ester precursor minimizes side products.

- Temperature control : Maintaining reflux temperatures (78–80°C) ensures complete conversion.

Post-synthesis, purification via recrystallization (methanol/chloroform) yields >90% purity .

Basic: How is the structural integrity of 2-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide validated?

Answer:

Structural confirmation relies on multi-spectroscopic analysis:

- ¹H/¹³C NMR : Key signals include the quinolinone carbonyl (δ ~165 ppm in ¹³C) and hydrazide NH protons (δ ~9–10 ppm in ¹H) .

- IR : Stretching vibrations at ~3200 cm⁻¹ (N–H) and ~1660 cm⁻¹ (C=O) confirm the hydrazide moiety .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical molecular weights (±2 Da) .

Single-crystal X-ray diffraction is recommended for absolute conformation .

Advanced: How do substituents on the quinolinone core influence the compound’s bioactivity?

Answer:

The trifluoromethyl group at position 7 enhances metabolic stability and lipophilicity, improving membrane permeability. Modifications to the hydrazide side chain (e.g., Schiff base formation with aromatic aldehydes) significantly alter bioactivity:

- Anticancer activity : Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) show IC₅₀ values <10 µM against HepG2 cells, surpassing gefitinib (IC₅₀ = 23.33 µM) .

- Antioxidant activity : Bulky substituents (e.g., tert-butyl) reduce solubility but increase radical scavenging (DPPH assay EC₅₀ ~25 µg/mL) .

Structure-activity relationship (SAR) studies should prioritize substituent electronic effects and steric hindrance .

Advanced: What mechanistic insights explain contradictions in cytotoxicity data across cell lines?

Answer:

Discrepancies arise from:

- Cellular uptake variability : Lipophilic derivatives (logP >3) exhibit higher uptake in HepG2 vs. PC-3 cells due to membrane lipid composition differences .

- Target selectivity : Trifluoromethyl groups may inhibit kinases (e.g., EGFR) in HepG2 but not in PC-3, which relies on androgen receptor pathways .

Methodological recommendations:

Advanced: How can computational tools predict the pharmacokinetic profile of this compound?

Answer:

Bioinformatics platforms like Molinspiration and SwissADME predict:

- Absorption : High gastrointestinal absorption (HIA >80%) due to moderate logP (~2.5) .

- BBB permeability : Low penetration (logBB <−1) due to polar hydrazide group .

- Metabolic targets : Docking studies suggest affinity for MAO-B and COX-2, validated via enzymatic inhibition assays .

Always cross-validate predictions with in vitro assays (e.g., Caco-2 permeability models).

Advanced: What strategies mitigate instability of the hydrazide moiety during long-term storage?

Answer:

The hydrazide group is prone to oxidation and hydrolysis. Stabilization methods include:

- Lyophilization : Store at −20°C in amber vials under nitrogen .

- Excipient formulation : Co-crystallization with cyclodextrins enhances thermal stability (TGA shows decomposition >200°C vs. 150°C for pure compound) .

- Derivatization : Convert to Schiff bases or thiazolidinones for improved shelf life .

Advanced: How does the compound interact with DNA or proteins in mechanistic studies?

Answer:

- DNA intercalation : Fluorescence quenching assays using ethidium bromide-displacement show moderate binding (Kₐ ~10⁴ M⁻¹) .

- Protein binding : Surface plasmon resonance (SPR) reveals nanomolar affinity for serum albumin, impacting free drug concentration .

For target identification, use pull-down assays with biotinylated analogs and LC-MS/MS .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:

- HPLC : Reverse-phase C18 column, mobile phase = methanol:water (70:30), detection at λ = 254 nm .

- LC-MS/MS : MRM transitions m/z 342→298 (quantifier) and 342→154 (qualifier) with LOD = 0.1 ng/mL .

Validate methods per ICH guidelines for linearity (R² >0.99), precision (RSD <5%), and recovery (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.